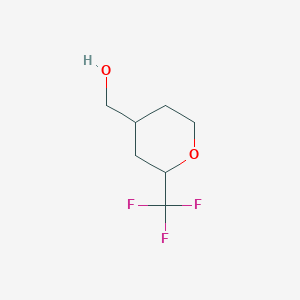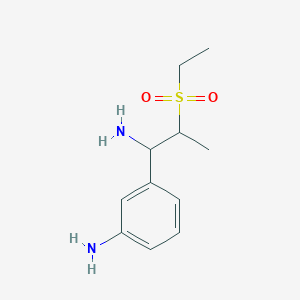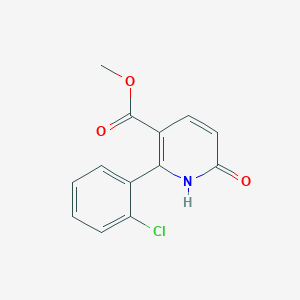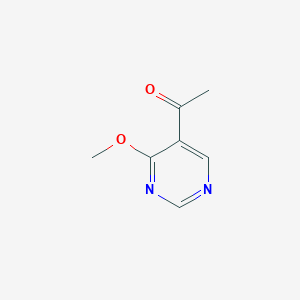
(2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol is an organic compound with the molecular formula C7H11F3O2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The trifluoromethyl group attached to the tetrahydropyran ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol typically involves the reaction of tetrahydropyran derivatives with trifluoromethylating agents. One common method is the reaction of tetrahydropyran-4-carboxylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by reduction with lithium aluminum hydride (LiAlH4) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: SOCl2, PBr3, reflux conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Alkyl halides, other substituted derivatives.
Applications De Recherche Scientifique
(2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran-2-methanol: A similar compound without the trifluoromethyl group, used in organic synthesis and as a solvent.
2-(Hydroxymethyl)tetrahydropyran: Another derivative of tetrahydropyran, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The presence of the trifluoromethyl group in (2-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it more effective in certain applications compared to its non-fluorinated counterparts .
Propriétés
Formule moléculaire |
C7H11F3O2 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
[2-(trifluoromethyl)oxan-4-yl]methanol |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)6-3-5(4-11)1-2-12-6/h5-6,11H,1-4H2 |
Clé InChI |
NVQRFSGQWQXEMQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CC1CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)




![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)


![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)

